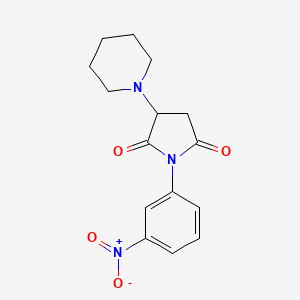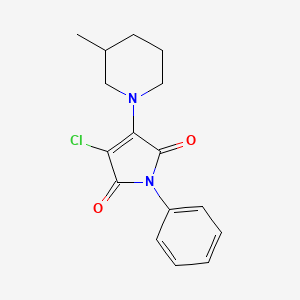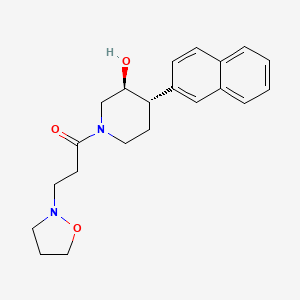
1-(3-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
描述
Synthesis Analysis
The synthesis of nitrophenyl derivatives, including those similar to the compound , often involves multi-step chemical reactions, starting from basic building blocks like nitroaniline or nitrophenyl precursors. For example, Zhuang Hong (2000) detailed the synthesis of a related compound, demonstrating the typical pathway involving the reaction of nitroaniline with other reagents under specific conditions to yield the desired nitrophenyl pyrrol derivatives with satisfactory yield. This process highlights the critical role of selecting appropriate reagents and reaction conditions in synthesizing such complex molecules (Hong, 2000).
Molecular Structure Analysis
The molecular structure of compounds like 1-(3-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione is characterized using various spectroscopic and crystallographic techniques. The structure determination of similar compounds through X-ray diffraction analysis reveals intricate details about their molecular geometry, including bond lengths, angles, and the spatial arrangement of functional groups, which are pivotal for understanding their chemical reactivity and interactions with biological targets. For instance, studies have shown how the nitro group orientation and the overall molecular conformation affect the compound's chemical behavior and properties (Hong, 2000).
Chemical Reactions and Properties
The chemical reactivity of 1-(3-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione and related compounds involves interactions with various reagents, leading to a plethora of chemical transformations. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to introduce specific functional groups. Research has demonstrated the ability of nitrophenyl derivatives to undergo conjugate additions, substitutions, and other transformations, which are instrumental in the synthesis of pharmacologically active molecules. The study by Johnson et al. (2002) on asymmetric carbon-carbon bond formations exemplifies the strategic use of nitroalkenes in constructing complex, bioactive structures with high enantioselectivity (Johnson et al., 2002).
Physical Properties Analysis
The physical properties of 1-(3-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, including solubility, melting point, and crystalline structure, are influenced by its molecular composition and structure. These properties are critical for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems. Studies like those conducted by Hong (2000) provide insights into the crystallographic characteristics and solubility aspects, which are essential for the compound's application in drug development and synthesis (Hong, 2000).
Chemical Properties Analysis
The chemical properties of 1-(3-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are pivotal for its pharmacological profile. These properties dictate how the compound interacts with biological targets, its metabolism, and its overall pharmacokinetics and pharmacodynamics profile. The research by Johnson et al. (2002) into the compound's reactivity and interaction with other molecules provides valuable information on optimizing these chemical properties for better therapeutic efficacy and safety (Johnson et al., 2002).
属性
IUPAC Name |
1-(3-nitrophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-14-10-13(16-7-2-1-3-8-16)15(20)17(14)11-5-4-6-12(9-11)18(21)22/h4-6,9,13H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOUFBHZFMLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7132271 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(3-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017358.png)
![1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4017364.png)
![ethyl [2-(4-bromophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4017369.png)
![N-(4-fluorobenzyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4017376.png)
![3-(2,6-dimethyl-4-morpholinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4017381.png)
![N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4017389.png)
![N-benzyl-N-[3-(2-furyl)-3-phenylpropyl]propanamide](/img/structure/B4017393.png)


![2-(benzylthio)-6-(3-bromo-4-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4017410.png)
![N-[2-(cyclohexylthio)ethyl]-2-phenylacetamide](/img/structure/B4017420.png)
![1-(4-methoxyphenyl)-3-{[2-(2-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4017424.png)